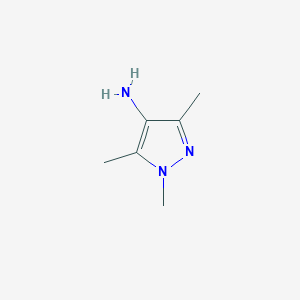
1-(3-Benzoylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Benzoylphenyl)propan-1-one, commonly known as Benzylacetone, is a chemical compound that has been widely used in scientific research. It is an organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol. Benzylacetone has a yellowish color and a pleasant smell, making it a useful compound in the fragrance industry.
Wirkmechanismus
Benzylacetone has been found to have various biochemical and physiological effects. It has been shown to act as an inhibitor of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have various effects on the brain and body.
Biochemical and physiological effects:
Benzylacetone has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects, as well as anti-inflammatory and antioxidant properties. Benzylacetone has also been found to have antimicrobial properties, making it a useful compound in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Benzylacetone has several advantages as a compound for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It is also stable and has a long shelf life, making it easy to store and transport. However, benzylacetone can be toxic in large doses, and its effects on the environment are not well understood.
Zukünftige Richtungen
There are several future directions for research involving benzylacetone. One area of interest is the development of new pharmaceuticals based on benzylacetone. It has been shown to have potential as an antidepressant and anxiolytic, and further research could lead to the development of new drugs for the treatment of mental health disorders. Another area of interest is the development of new fragrances and flavorings based on benzylacetone. Finally, further research is needed to understand the environmental impact of benzylacetone and its potential toxicity.
Synthesemethoden
Benzylacetone can be synthesized through various methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of benzene with propanone in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of benzaldehyde with acetone in the presence of a base catalyst such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Benzylacetone has been widely used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Benzylacetone has also been used as a reagent in organic synthesis, as a solvent in chromatography, and as a flavoring agent in the food industry.
Eigenschaften
CAS-Nummer |
66952-39-4 |
|---|---|
Produktname |
1-(3-Benzoylphenyl)propan-1-one |
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
1-(3-benzoylphenyl)propan-1-one |
InChI |
InChI=1S/C16H14O2/c1-2-15(17)13-9-6-10-14(11-13)16(18)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
InChI-Schlüssel |
KSQSNIADOOKZAT-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



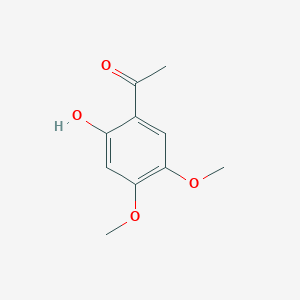
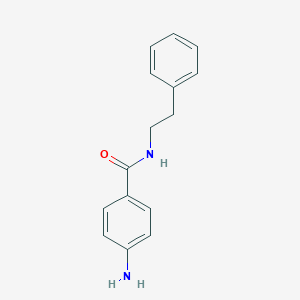
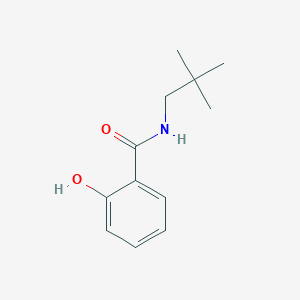
![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)
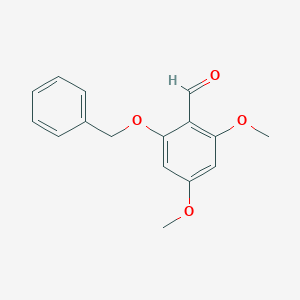
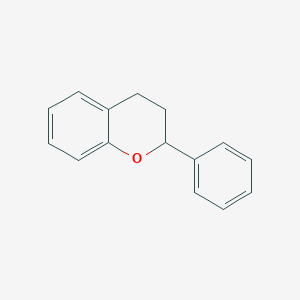
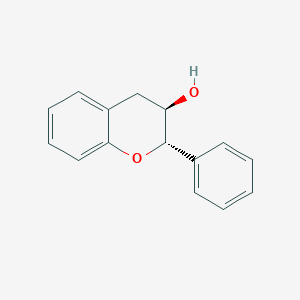
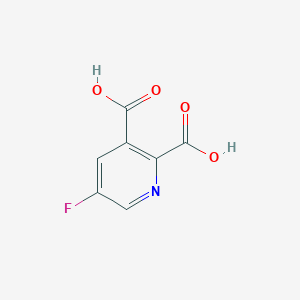
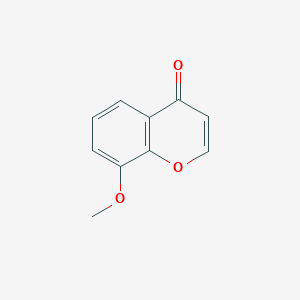
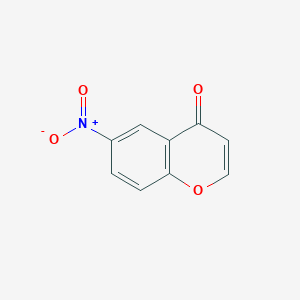

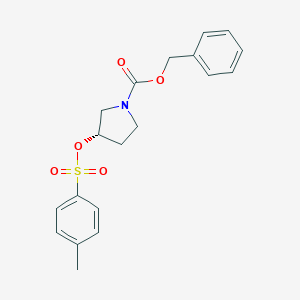
![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)
